Cas no 2097953-05-2 (2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide)
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide Chemical and Physical Properties
Names and Identifiers
-
- 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide
- 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide
- 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide
-
- Inchi: 1S/C7H10N4O/c8-7(9)6-4-3-12-2-1-5(4)10-11-6/h1-3H2,(H3,8,9)(H,10,11)
- InChI Key: UNGBEWACVXADDP-UHFFFAOYSA-N
- SMILES: O1CCC2=C(C(C(=N)N)=NN2)C1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 196
- XLogP3: -0.8
- Topological Polar Surface Area: 87.8
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T207846-100mg |
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide |
2097953-05-2 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | T207846-500mg |
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide |
2097953-05-2 | 500mg |
$ 550.00 | 2022-06-03 | ||
| TRC | T207846-1g |
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide |
2097953-05-2 | 1g |
$ 865.00 | 2022-06-03 | ||
| Life Chemicals | F2198-6513-0.25g |
2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide |
2097953-05-2 | 95%+ | 0.25g |
$539.0 | 2023-09-06 | |
| Life Chemicals | F2198-6513-0.5g |
2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide |
2097953-05-2 | 95%+ | 0.5g |
$568.0 | 2023-09-06 | |
| Life Chemicals | F2198-6513-1g |
2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide |
2097953-05-2 | 95%+ | 1g |
$598.0 | 2023-09-06 | |
| Life Chemicals | F2198-6513-2.5g |
2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide |
2097953-05-2 | 95%+ | 2.5g |
$1196.0 | 2023-09-06 | |
| Life Chemicals | F2198-6513-5g |
2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide |
2097953-05-2 | 95%+ | 5g |
$1794.0 | 2023-09-06 | |
| Life Chemicals | F2198-6513-10g |
2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide |
2097953-05-2 | 95%+ | 10g |
$2512.0 | 2023-09-06 |
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide Related Literature
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide
Introduction to 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide (CAS No. 2097953-05-2)
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is a structurally intricate heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Its molecular framework combines elements of pyrane and pyrazole moieties, linked through a fused imidamide functional group. This unique structural configuration imparts distinct chemical properties that make it a promising candidate for further exploration in drug discovery and development.
The compound's chemical identity is precisely defined by its CAS number, 2097953-05-2, which serves as a unique identifier in scientific literature and databases. This numbering system ensures unambiguous referencing across academic, industrial, and regulatory contexts. The presence of multiple heterocyclic rings in its structure suggests potential interactions with biological targets, making it an attractive scaffold for designing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide with greater accuracy. These studies indicate that the compound exhibits favorable solubility profiles and metabolic stability, which are critical factors for its potential application in clinical settings. Furthermore, the imidamide moiety is known to participate in hydrogen bonding interactions, a feature that could enhance binding affinity to biological receptors.
In the realm of medicinal chemistry, the synthesis of derivatives from 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide has been a focal point for several research groups. By modifying its core structure through functional group transformations or introducing substituents at strategic positions, scientists aim to optimize its biological activity. For instance, studies have shown that appending hydrophobic groups to the pyrazole ring can improve membrane permeability, while electron-withdrawing substituents on the imidamide segment may enhance receptor binding.
The compound's relevance extends to emerging therapeutic areas such as oncology and neurology. Preliminary in vitro assays have demonstrated that certain derivatives exhibit inhibitory effects on enzymes implicated in cancer cell proliferation and neurodegenerative diseases. These findings align with the growing interest in multitargeted drugs that can modulate multiple disease pathways simultaneously. The versatility of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide as a scaffold allows for the design of molecules with tailored pharmacological profiles.
From a synthetic chemistry perspective, 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide (CAS No. 2097953-05-2) poses an intriguing challenge due to its complex architecture. Researchers have employed various synthetic strategies to access this compound efficiently. Transition-metal-catalyzed reactions and organometallic transformations have been particularly useful in constructing the fused heterocyclic system. Additionally, asymmetric synthesis techniques have been explored to introduce enantioselectivity, which is crucial for developing enantiopure pharmaceuticals.
The role of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide in drug development is further underscored by its compatibility with modern biocatalytic methods. Enzymatic approaches have been utilized to modify specific functional groups while preserving the integrity of the core scaffold. Such green chemistry methodologies align with global efforts to reduce environmental impact in pharmaceutical manufacturing processes.
As computational biology continues to evolve, high-throughput virtual screening (HTVS) has become an indispensable tool for identifying promising candidates like 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide. By integrating machine learning algorithms with experimental data, researchers can accelerate the discovery process significantly. This synergy between computational and experimental techniques has led to faster progression from lead identification to clinical candidates.
The regulatory landscape for novel compounds such as 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is stringent yet well-defined. Regulatory agencies require comprehensive toxicological assessments before approving new drugs for human use. However,* recent initiatives* have streamlined these processes* by leveraging* advanced safety testing* methodologies* including* organ-on-a-chip* technologies* which could* expedite* regulatory approvals* without compromising* safety standards.
In conclusion,* 2,*4,*6,*7-Tetrahydropyrano[4,*3-c]pyrazole-*3-carboximidamide (CAS No.* 2097953-05-2)* represents* a* compelling subject of study* in contemporary pharmaceutical research.* Its unique structural features* combined with emerging synthetic techniques* position it as a versatile scaffold for developing novel therapeutics.* As scientific understanding progresses,* this compound is likely to play an increasingly important role* in addressing complex diseases through innovative drug design strategies.*
2097953-05-2 (2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)